Hayatinin methochloride

Neuromuscular pharmacology In vitro bioassay Curare-like alkaloids

Hayatinin methochloride is a quaternised bisbenzylisoquinoline alkaloid obtained from the roots of Cissampelos pareira L. (Menispermaceae).

Molecular Formula C39H46Cl2N2O6
Molecular Weight 709.7 g/mol
CAS No. 29900-15-0
Cat. No. B1205070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHayatinin methochloride
CAS29900-15-0
Synonymshayatinin methochloride
Molecular FormulaC39H46Cl2N2O6
Molecular Weight709.7 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C.[Cl-].[Cl-]
InChIInChI=1S/C39H45N2O6.2ClH/c1-40(2)16-14-26-21-33(44-6)35-23-29(26)30(40)18-24-8-11-28(12-9-24)46-39-37-27(22-36(45-7)38(39)42)15-17-41(3,4)31(37)19-25-10-13-32(43-5)34(20-25)47-35;;/h8-13,20-23,30-31H,14-19H2,1-7H3;2*1H/q+1;;/p-1/t30-,31-;;/m0../s1
InChIKeyDMCGWNPMCTWAOP-YBZGWEFGSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hayatinin Methochloride (CAS 29900-15-0): A Bisbenzylisoquinoline Curariform Alkaloid with Defined Pharmacological Benchmarking


Hayatinin methochloride is a quaternised bisbenzylisoquinoline alkaloid obtained from the roots of Cissampelos pareira L. (Menispermaceae). It belongs to the curarine structural class and shares a close skeletal resemblance to d‑tubocurarine, the prototypical non‑depolarising neuromuscular blocker [1]. The compound has been directly compared with d‑tubocurarine chloride across multiple in vitro and in vivo models, establishing a quantitatively characterised potency and safety profile that distinguishes it from other members of the bisbenzylisoquinoline series [2].

Why Bisbenzylisoquinoline Analogs Cannot Be Simply Interchanged for Hayatinin Methochloride


Within the bisbenzylisoquinoline series, small variations in quaternisation, methylation pattern, and stereochemistry produce marked shifts in potency, species sensitivity ranking, and autonomic side‑effect burden [1]. Hayatinin methochloride itself demonstrates a tissue‑dependent potency inversion relative to d‑tubocurarine—being less potent on rat diaphragm but more potent on frog sartorius—while its methiodide congener shows a different clinical potency ratio (~1/3 of tubocurarine) [2]. These non‑parallel structure‑activity relationships mean that procurement decisions relying on pharmacological class alone risk selecting a compound with an entirely different therapeutic window and experimental behaviour [3].

Quantitative Differentiation of Hayatinin Methochloride from Its Closest Comparators: Head‑to‑Head and Cross‑Study Data


Tissue‑Dependent Potency Inversion vs d‑Tubocurarine: Rat Diaphragm vs Frog Sartorius

In direct head‑to‑head organ bath experiments, hayatinin methochloride exhibited a potency ratio of 0.43 ± 0.01 relative to d‑tubocurarine (set to 1.0) on the rat phrenic nerve diaphragm preparation. In contrast, on the frog sartorius nerve‑muscle preparation, the potency ratio reversed to 1.25 ± 0.34, indicating that hayatinin methochloride is more potent than d‑tubocurarine in amphibian tissue while being less potent in mammalian skeletal muscle [1]. This inversion is not observed for hayatin methiodide, which is consistently less potent than tubocurarine across species.

Neuromuscular pharmacology In vitro bioassay Curare-like alkaloids

In Vivo Therapeutic Index Advantage in Mice: ED50, LD50, and Safety Margin vs d‑Tubocurarine

In a same‑colony mouse inclined‑screen assay, the median effective dose (ED50) for hayatinin methochloride was 0.846 mg/kg i.p. (95% fiducial limits 0.801–0.895), while the ED50 for d‑tubocurarine chloride was 0.425 mg/kg (0.405–0.446). The median lethal dose (LD50) was 1.355 mg/kg (1.325–1.306) for hayatinin methochloride vs 0.541 mg/kg (0.505–0.579) for d‑tubocurarine. The calculated therapeutic index (LD50/ED50) is 1.60 for hayatinin methochloride compared with 1.27 for d‑tubocurarine—a 26% wider safety margin [1].

Acute toxicity Therapeutic index Skeletal muscle paralysis

Rabbit Head‑Drop Cross‑Over Potency and Dose Reproducibility vs d‑Tubocurarine

In a group of eight rabbits using the head‑drop method, the mean effective dose of hayatinin methochloride was 0.213 mg/kg (± 0.0043). A cross‑over test in the same rabbits yielded a relative potency of d‑tubocurarine chloride with respect to hayatinin methochloride of 1.26 (95% fiducial limits 1.17–1.35), meaning d‑tubocurarine is approximately 1.26‑fold more potent in this species under identical experimental conditions [1].

In vivo potency Cross‑over design Rabbit model

Ganglion Blocking Selectivity Window: Preserved Autonomic Transmission at Neuromuscular Paralysing Doses

In chloralose‑anaesthetised cats, hayatinin methochloride at doses of 0.1–0.24 mg/kg that produced more than 90% neuromuscular block did not impair transmission through the superior cervical ganglion, as the contraction of the nictitating membrane evoked by sympathetic chain stimulation was completely preserved. Only at higher doses (approximately 1.5× the neuromuscular paralysing dose) was a 10–30% ganglion block observed, lasting 12–20 minutes [1]. This contrasts with the earlier report that the methiodide analog and d‑tubocurarine exhibit more pronounced ganglion‑blocking effects at equipotent neuromuscular doses [2].

Autonomic ganglia Nictitating membrane Selectivity ratio

Species Sensitivity Ranking Divergence from d‑Tubocurarine: Rabbit > Cat > Dog > Mouse vs Rat > Mouse > Rabbit > Man > Cat

The established species sensitivity order for d‑tubocurarine is rat > mouse > rabbit > man > cat. Direct testing of hayatinin methochloride across the same species revealed a distinctly different ranking: rabbit > cat > dog > mouse [1]. This phylogenetic divergence means that the identity of the most sensitive and most resistant species differs between the two agents, which cannot be predicted from structural similarity alone.

Comparative pharmacology Species sensitivity Phylogenetic variation

Gastrocnemius/Respiratory Paralysis Dose Ratio: Comparative Margin of Ventilatory Safety in Cats

In anaesthetised cats, the ratio of the gastrocnemius muscle paralysing dose to the respiratory muscle paralysing dose for hayatinin methochloride was measured at 1.5, which compares favourably with the corresponding ratio of 1.25 reported for d‑tubocurarine [1]. Hayatinin methochloride produced 30–95% gastrocnemius paralysis across a dose range of 0.1–0.3 mg/kg without causing respiratory failure.

Respiratory safety margin Diaphragm sparing Cat model

Evidence‑Backed Application Scenarios for Hayatinin Methochloride in Neuromuscular Research and Comparative Pharmacology


Comparative Neuromuscular Pharmacology Studies Requiring a d‑Tubocurarine Benchmark with a Distinct Potency Profile

The availability of a complete, head‑to‑head quantitative dataset against d‑tubocurarine across four species (rat, mouse, rabbit, cat, dog) and two in vitro preparations [1] makes hayatinin methochloride an ideal tool compound for academic labs investigating structure‑activity relationships within the bisbenzylisoquinoline class or studying phylogenetic determinants of curariform sensitivity.

Amphibian Neuromuscular Research Where Higher Potency Than d‑Tubocurarine Is Required

Because hayatinin methochloride is 1.25‑fold more potent than d‑tubocurarine on frog sartorius preparations [1], it permits lower molar concentrations in the organ bath, reducing vehicle‑solvent artefacts in electrophysiological recordings and making it a preferred curariform agent for Rana or Xenopus nerve‑muscle assays.

In Vivo Cat or Rabbit Models Requiring Autonomic Stability During Skeletal Muscle Paralysis

Hayatinin methochloride's ganglion‑sparing profile at fully paralysing neuromuscular doses (≥ 90% block without impairment of sympathetic ganglionic transmission) [1] and its wider gastrocnemius‑to‑respiratory paralysis ratio (1.5 vs 1.25 for d‑tubocurarine) make it the compound of choice when investigators need to minimise concurrent haemodynamic perturbations and preserve diaphragmatic function.

Multi‑Species Pharmacological Screening Where the Standard d‑Tubocurarine Sensitivity Ranking Is Inadequate

Because the species sensitivity ranking for hayatinin methochloride (rabbit > cat > dog > mouse) is inverted relative to d‑tubocurarine (rat > mouse > rabbit > man > cat) [1], researchers can exploit this divergent rank order to dissociate pharmacokinetic from pharmacodynamic determinants of inter‑species variation in curariform response.

Quote Request

Request a Quote for Hayatinin methochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.